Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is an organic compound that belongs to the class of esters It features a benzyl group attached to a butanoate moiety, which is further substituted with a bromine atom, a methyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 2-methylbutanoic acid, using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated intermediate is then esterified with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions may target the bromine atom, converting it to a hydrogen atom and yielding a dehalogenated product.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products:
Oxidation: Benzyl alcohol derivatives.
Reduction: Dehalogenated butanoate esters.
Substitution: Substituted butanoate esters with various functional groups.
Scientific Research Applications
Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylsulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Benzyl 4-chloro-2-methyl-2-(methylsulfonyl)butanoate: Similar structure but with a chlorine atom instead of bromine.
Benzyl 4-bromo-2-ethyl-2-(methylsulfonyl)butanoate: Similar structure but with an ethyl group instead of a methyl group.
Benzyl 4-bromo-2-methyl-2-(ethylsulfonyl)butanoate: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness: Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methylsulfonyl group provides stability and modulates its interaction with biological targets .
Properties
Molecular Formula |
C13H17BrO4S |
---|---|
Molecular Weight |
349.24 g/mol |
IUPAC Name |
benzyl 4-bromo-2-methyl-2-methylsulfonylbutanoate |
InChI |
InChI=1S/C13H17BrO4S/c1-13(8-9-14,19(2,16)17)12(15)18-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
XINLCXXTJRYFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCBr)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.